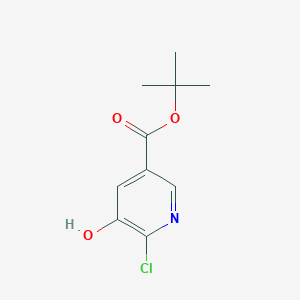

Tert-butyl 6-chloro-5-hydroxynicotinate

描述

Overview of the Nicotinic Acid Scaffold in Contemporary Organic Chemistry Research

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that serves as a fundamental scaffold in organic chemistry and medicinal research. guidechem.comchemicalbook.com Its derivatives are integral to numerous biological processes and are found in a vast array of pharmaceuticals and biologically active compounds. alfa-chemistry.comchemicalbook.com The nicotinic acid framework is a common structural motif in molecules designed to treat a variety of conditions, including inflammatory diseases, hyperlipidemia, and infections. alfa-chemistry.comsmolecule.com

In contemporary research, the nicotinic acid scaffold is prized for its versatility. The pyridine (B92270) ring is a nitrogen-containing heterocycle that can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of the molecule. epa.gov This adaptability makes it a valuable building block for developing new therapeutic agents and functional materials. google.com Researchers continue to explore novel synthetic methods to create diverse libraries of nicotinic acid derivatives, aiming to discover compounds with enhanced efficacy and novel biological activities. alfa-chemistry.comsmolecule.com

| Example of Nicotinic Acid Derivative | Associated Biological Significance |

| 2-Aryl nicotinic acids | Analgesic and anti-inflammatory agents. alfa-chemistry.comchemicalbook.com |

| Nicotinoyl-substituted 1,3,4-oxadiazoles | Antioxidant activity. alfa-chemistry.com |

| Isoniazid analogues | Anti-tubercular activity. chemicalbook.com |

| 2-(1-adamantylthio)nicotinic acid | Vasorelaxant and antioxidant properties. mdpi.com |

Academic Relevance of Halogenated and Hydroxylated Pyridine Esters in Synthetic Chemistry

Pyridine esters that incorporate both halogen and hydroxyl functional groups are of significant academic interest due to their potential as versatile intermediates in multi-step syntheses. Each functional group provides a reactive handle for distinct and orthogonal chemical transformations, making them valuable platforms for constructing complex molecular architectures.

Halogenated Pyridines: The presence of a halogen atom, such as chlorine, on the pyridine ring is of paramount importance in synthetic chemistry. guidechem.com Halopyridines are key precursors for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. researchgate.net These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in drug discovery and materials science. guidechem.comresearchgate.net The position of the halogen on the ring dictates its reactivity and the types of transformations it can undergo. sinfoochem.com

Hydroxylated Pyridines: A hydroxyl group on the pyridine ring significantly influences the molecule's electronic properties and provides a site for further functionalization, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling. C3-hydroxylated pyridines, in particular, are structural motifs found in numerous biologically active compounds and are of high interest to medicinal chemists. orgsyn.org The direct and selective C-H hydroxylation of pyridine rings remains a challenging yet highly sought-after transformation in organic synthesis. orgsyn.org

The combination of these features in a single molecule, such as a halogenated and hydroxylated pyridine ester, creates a powerful synthetic building block. The ester group can be hydrolyzed to a carboxylic acid, the hydroxyl group can be modified, and the halogen can be used as a linchpin for building molecular complexity.

Historical Context of Tert-butyl 6-chloro-5-hydroxynicotinate in Synthetic Methodologies

While a definitive publication detailing the first synthesis of this compound (CAS Number: 847943-54-8) is not prominent in widely accessible scientific literature, its structure suggests a logical synthetic pathway rooted in standard organic chemistry principles. The compound is likely prepared from the parent carboxylic acid, 6-chloro-5-hydroxynicotinic acid.

The key transformation would be the esterification of the carboxylic acid to form the tert-butyl ester. A common and effective method for this is the reaction of the acid with a tert-butylating agent. This could involve reaction with isobutylene (B52900) in the presence of a strong acid catalyst or using a reagent like di-tert-butyl dicarbonate. The tert-butyl ester group is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under many reaction conditions and its selective removal under acidic conditions.

Scope and Objectives of Academic Investigations Focused on the Chemical Compound

Based on available literature, this compound appears to be valued primarily as a specialized building block for the synthesis of more complex molecules rather than being the focus of dedicated academic investigations itself. The academic interest lies in its potential utility, which can be inferred from an analysis of its structure.

The scope of investigations utilizing this compound would be centered on its role as a trifunctional synthetic intermediate. The objectives of such research would include:

Sequential Functionalization: Utilizing the differential reactivity of the three functional groups (chloro, hydroxyl, and tert-butyl ester) to build complex substitution patterns on the pyridine ring. For example, the hydroxyl group could be alkylated first, followed by a Suzuki coupling at the chloro position, and finally, hydrolysis of the ester to reveal the carboxylic acid for amide coupling.

Library Synthesis: Using the compound as a common scaffold to generate a library of related molecules for structure-activity relationship (SAR) studies in drug discovery. The chloro and hydroxyl groups serve as convenient points for diversification.

Synthesis of Heterocyclic Scaffolds: Employing the compound in reactions designed to construct fused heterocyclic systems, where the existing functional groups guide the formation of new rings.

The primary objective of any academic investigation featuring this compound would be to leverage its pre-installed and strategically placed functional groups to enable efficient and convergent synthetic routes to novel and complex target molecules.

Structure

3D Structure

属性

CAS 编号 |

847943-54-8 |

|---|---|

分子式 |

C10H12ClNO3 |

分子量 |

229.66 g/mol |

IUPAC 名称 |

tert-butyl 6-chloro-5-hydroxypyridine-3-carboxylate |

InChI |

InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(14)6-4-7(13)8(11)12-5-6/h4-5,13H,1-3H3 |

InChI 键 |

VPSMSWLXFYYEAB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)O |

产品来源 |

United States |

Synthetic Methodologies for Tert Butyl 6 Chloro 5 Hydroxynicotinate

Classical and Established Chemical Synthetic Routes

Classical approaches to the synthesis of tert-butyl 6-chloro-5-hydroxynicotinate rely on well-established organic chemistry principles, including the construction of the pyridine (B92270) ring from acyclic precursors or the functionalization of a pre-existing nicotinic acid framework.

Strategies Involving De Novo Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a versatile approach to constructing highly substituted pyridines from simple, acyclic precursors. The Hantzsch pyridine synthesis, a classic method, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. tandfonline.comorganic-chemistry.org While a direct application to this compound is complex, a plausible pathway could involve the careful selection of precursors to introduce the required chloro, hydroxyl, and carboxylate functionalities.

A hypothetical Hantzsch-type approach could utilize a β-ketoester bearing a tert-butyl group, a chlorine source, and a protected hydroxyl group equivalent. The initial condensation would yield a dihydropyridine (B1217469), which would then be oxidized to the aromatic pyridine ring. Subsequent deprotection would reveal the hydroxyl group. The complexity and potential for side reactions often make this a less direct route compared to the derivatization of an existing pyridine ring.

Derivatization from Pre-existing Nicotinic Acid Scaffolds (e.g., from methyl 6-chloro-5-hydroxynicotinate)

A more common and often more efficient strategy involves the modification of a readily available nicotinic acid derivative. Starting from a compound like methyl 6-chloro-5-hydroxynicotinate, the target molecule can be synthesized through transesterification. This process involves reacting the methyl ester with tert-butanol (B103910) in the presence of a suitable catalyst to exchange the methyl group for a tert-butyl group.

Catalysts for transesterification can range from strong acids to organometallic compounds. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, particularly given the presence of other functional groups on the pyridine ring.

| Starting Material | Reagents | Catalyst | Key Transformation |

| Methyl 6-chloro-5-hydroxynicotinate | tert-Butanol | Acid or Organometallic Catalyst | Transesterification |

This interactive table summarizes a potential derivatization approach.

Specific Esterification Techniques for Tert-butyl Group Introduction

The introduction of the bulky tert-butyl ester group often requires specific esterification methods due to the steric hindrance of the tert-butyl alcohol. chemicalforums.com Direct Fischer esterification of 6-chloro-5-hydroxynicotinic acid with tert-butanol under acidic conditions can be challenging and may lead to dehydration of the alcohol. chemicalforums.comasianpubs.org

More effective methods for tert-butylation of carboxylic acids have been developed. One such method involves the use of tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH). nii.ac.jporganic-chemistry.orgthieme.dethieme-connect.comresearchgate.net This approach can proceed under milder conditions and often gives higher yields. Another strategy is the reaction of the carboxylic acid with tert-butyl trichloroacetimidate.

| Carboxylic Acid | Tert-butylating Agent | Catalyst/Promoter | Key Features |

| 6-chloro-5-hydroxynicotinic acid | tert-Butanol | Strong Acid (e.g., H₂SO₄) | Prone to side reactions |

| 6-chloro-5-hydroxynicotinic acid | tert-Butyl Acetate | Tf₂NH | Milder conditions, higher yields |

| 6-chloro-5-hydroxynicotinic acid | tert-Butyl Trichloroacetimidate | Lewis Acid | Good for sensitive substrates |

This interactive table outlines various esterification techniques.

Selective Halogenation and Hydroxylation Approaches on Pyridine Systems

The synthesis can also be envisioned by introducing the chloro and hydroxyl groups onto a pre-existing tert-butyl nicotinate (B505614) scaffold. The regioselectivity of these reactions is a key challenge.

Selective Halogenation: The chlorination of a hydroxypyridine derivative can be achieved using various chlorinating agents. For instance, the conversion of a 5-hydroxynicotinic acid derivative to the corresponding 6-chloro derivative could potentially be achieved using phosphorus oxychloride (POCl₃), a common reagent for converting hydroxypyridines to chloropyridines. nih.govresearchgate.net The reaction conditions, such as temperature and the use of a base, would need to be carefully controlled to ensure selective chlorination at the 6-position.

Selective Hydroxylation: Introducing a hydroxyl group at a specific position on a pyridine ring can be more challenging. One modern approach involves the photochemical rearrangement of pyridine N-oxides. nih.govthieme-connect.deelsevierpure.com For example, tert-butyl 6-chloronicotinate could be converted to its N-oxide, which upon UV irradiation, could potentially rearrange to introduce a hydroxyl group at the 5-position. The regioselectivity of such photochemical reactions can be influenced by the substitution pattern of the pyridine ring.

| Precursor | Reagent | Reaction Type | Target Functional Group |

| tert-Butyl 5-hydroxynicotinate | POCl₃ | Halogenation | 6-Chloro |

| tert-Butyl 6-chloronicotinate N-oxide | UV light | Hydroxylation | 5-Hydroxy |

This interactive table details selective functionalization approaches.

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on the development of more efficient and environmentally friendly methods, particularly through the use of catalysis.

Catalytic Synthesis Methodologies (e.g., transition metal catalysis)

Transition-metal catalysis has emerged as a powerful tool for the functionalization of pyridine rings, primarily through C-H activation. beilstein-journals.orgrsc.orgrsc.orgnih.govnih.gov These methods allow for the direct introduction of functional groups onto the pyridine scaffold, often with high regioselectivity, and can reduce the number of synthetic steps required.

For the synthesis of this compound, a transition-metal-catalyzed approach could potentially be used to introduce the chloro or hydroxyl group directly onto a suitable tert-butyl nicotinate precursor. For example, a palladium-catalyzed C-H chlorination or a copper-catalyzed C-H hydroxylation could be envisioned. While specific applications to this exact molecule are not widely reported, the general principles of C-H functionalization offer a promising avenue for future synthetic strategies. These catalytic methods are often more atom-economical and can operate under milder conditions than classical stoichiometric reactions.

Principles of Green Chemistry in Synthetic Pathway Design and Optimization

The integration of green chemistry principles into the synthesis of pyridine derivatives is crucial for developing environmentally benign and economically viable processes. nih.govresearchgate.net Traditional methods for pyridine synthesis often involve harsh conditions, hazardous reagents, and the generation of significant waste. frontiersin.org Modern approaches aim to mitigate these issues by focusing on key green chemistry metrics such as atom economy, solvent selection, and the use of catalytic methods. nih.govbiosynce.com

For a molecule like this compound, a green chemistry approach would prioritize a convergent synthesis strategy that builds the substituted pyridine core efficiently. This could involve novel tandem reactions or one-pot procedures that minimize intermediate isolation steps, thereby reducing solvent usage and waste. acs.org For instance, an optimized process might feature a tandem SNAr/oxidation reaction under mild conditions to construct the aryl sulfone precursors of some pyridine derivatives, achieving high yield and purity. acs.org

The choice of solvent is another critical factor. Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. biosynce.com Furthermore, the use of catalysts, particularly heterogeneous catalysts that can be easily recovered and recycled, is a cornerstone of green chemistry. biosynce.com Iron-catalyzed cyclization reactions, for example, have been developed for the synthesis of substituted pyridines, offering a more sustainable alternative to stoichiometric reagents. rsc.org

Enzymatic or biocatalytic methods are also gaining traction for the synthesis of nicotinic acid and its derivatives. frontiersin.org These processes operate under mild conditions (ambient temperature and pressure) in aqueous media, offering high selectivity and reducing energy consumption and waste generation compared to classical chemical methods. frontiersin.org

Table 1: Comparison of Green Chemistry Strategies in Pyridine Synthesis

| Strategy | Traditional Method | Green Alternative | Key Advantages |

|---|---|---|---|

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts (e.g., FeCl₃), Biocatalysts (Enzymes) | Reduced waste, catalyst recyclability, mild reaction conditions. frontiersin.orgrsc.org |

| Solvents | Volatile Organic Compounds (e.g., DMF, DMSO) | Water, Ionic Liquids, Supercritical Fluids | Reduced toxicity and environmental impact, improved safety. biosynce.com |

| Reaction Design | Multi-step synthesis with intermediate isolation | One-pot reactions, tandem/cascade reactions | Increased efficiency, reduced solvent use, less waste. researchgate.netacs.org |

| Reagents | Hazardous reagents (e.g., strong acids/bases) | Benign reagents (e.g., H₂O₂, NaHOCH₂SO₂) | Improved safety profile, less hazardous waste. thieme-connect.commdpi.com |

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, especially in terms of safety, efficiency, and scalability. acs.org The application of flow chemistry to the synthesis of pyridine derivatives allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and better reproducibility. acs.orgnih.gov

For the synthesis of a molecule like this compound, flow chemistry can be particularly beneficial for handling exothermic or hazardous reactions. The high surface-area-to-volume ratio of flow reactors facilitates rapid heat exchange, preventing thermal runaways and allowing reactions to be performed safely at higher temperatures and concentrations than would be feasible in a batch reactor. thieme-connect.com This is exemplified in the synthesis of 2-hydroxypyridine-N-oxide, where a potentially hazardous exothermic oxidation was safely controlled in a continuous flow setup. thieme-connect.comacs.org

Table 2: Batch vs. Continuous Flow Processing for Pyridine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control. thieme-connect.com |

| Safety | Higher risk with exothermic reactions | Enhanced safety, better control of hazardous reactions. thieme-connect.comacs.org |

| Scalability | Challenging, requires process redesign | Straightforward, "scaling-out" by running longer or in parallel. acs.org |

| Process Control | Manual or semi-automated | Fully automated, precise control over parameters. nih.gov |

| Efficiency | Lower space-time yield | Higher space-time yield, often higher product yield. beilstein-journals.org |

Stereoselective Synthesis and Chiral Control in Analogue Preparation

The preparation of analogues of this compound often requires precise control over stereochemistry, as the biological activity of chiral molecules is frequently dependent on their specific three-dimensional arrangement. Stereoselective synthesis aims to produce a single desired stereoisomer, which is critical in the development of pharmaceuticals.

For nicotinic acid analogues, stereoselectivity can be introduced through various strategies. One common method is the use of chiral catalysts in asymmetric reactions. For example, the catalytic hydrogenation of a prochiral ketone precursor can be achieved with high diastereoselectivity using a chiral ruthenium-based catalyst like Ru[(R)-TolBINAP]Cl₂, leading to the formation of a specific stereoisomer of a dihydroxyhexanoate intermediate. google.com

Another approach involves the use of chiral starting materials or chiral auxiliaries that guide the stereochemical outcome of a reaction. The synthesis of conformationally restricted analogues of nicotine, for instance, often employs chiral building blocks derived from natural sources or prepared through asymmetric synthesis to construct complex polycyclic structures with defined stereocenters. mdpi.com

Furthermore, cycloaddition reactions can be a powerful tool for establishing multiple stereocenters in a single step with high stereocontrol. The [3+2] cycloaddition of nitrones with nitroalkenes has been shown to be fully regio- and stereoselective, yielding specific stereoisomers of 1,2-oxazolidine analogues of nicotine. osi.lv The precise stereochemical outcome is dictated by the orbital interactions and steric constraints of the transition state.

Academic Process Chemistry Considerations for Scalability

Translating a synthetic route from a small-scale academic laboratory setting to a large-scale industrial process presents a unique set of challenges. Process chemistry focuses on developing synthetic methods that are not only efficient but also safe, robust, cost-effective, and scalable. acs.org

For the synthesis of this compound, key considerations for scalability would include the cost and availability of starting materials and reagents. A scalable synthesis should avoid expensive or difficult-to-source reagents and favor those that are commercially available in bulk. acs.org The safety of the process is paramount; exothermic reactions, the use of pyrophoric or toxic reagents, and the generation of gaseous byproducts must all be carefully managed. thieme-connect.com A thorough process safety assessment, including thermal screening studies, is essential to identify and mitigate potential hazards. thieme-connect.com

The robustness of the reaction is another critical factor. The process should be tolerant of minor variations in reaction conditions without significant impact on yield or purity. This often requires extensive optimization of parameters such as reaction concentration, temperature, and catalyst loading.

Purification of the final product and intermediates is also a major consideration for scalability. Methods that are convenient on a lab scale, such as column chromatography, are often impractical and costly for large-scale production. Therefore, developing a process that yields a product of high purity directly from the reaction or that can be purified by simple crystallization or distillation is highly desirable. acs.org Telescoping multiple reaction steps into a single pot or a continuous flow process can also avoid difficult intermediate purifications. acs.org

Chemical Transformations and Reactivity of Tert Butyl 6 Chloro 5 Hydroxynicotinate

Reactions at the Halogen (Chloro) Position

The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to a variety of substitution and coupling reactions, typical for chloro-substituted aromatic and heteroaromatic compounds.

For instance, reactions of 6-chloronicotinate esters with primary or secondary amines, often in the presence of a base and at elevated temperatures, are expected to yield the corresponding 6-amino-5-hydroxynicotinates. Similarly, reaction with sodium or potassium alkoxides would lead to the formation of 6-alkoxy-5-hydroxynicotinates.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous 6-Chloropyridine Systems

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Primary/Secondary Amines | 6-Aminopyridines | Heat, with or without a base (e.g., K₂CO₃, Et₃N) |

| Alkoxides (e.g., NaOMe) | 6-Alkoxypyridines | Corresponding alcohol as solvent, heat |

Note: This table is based on the general reactivity of 6-chloropyridines and serves as a predictive model for the reactivity of tert-butyl 6-chloro-5-hydroxynicotinate.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro position of the target molecule is a suitable handle for such transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, is a widely used method for forming biaryl structures. It is anticipated that this compound would undergo Suzuki coupling with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to afford 6-aryl-5-hydroxynicotinates. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the often less reactive chloro-pyridines.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound with various alkynes would provide access to 6-alkynyl-5-hydroxynicotinates, which are versatile intermediates for further synthetic elaborations.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This method could be employed to introduce a variety of organic groups (alkyl, vinyl, aryl) at the 6-position of the pyridine ring.

Heck Reaction: The Heck reaction couples the chloro-substituted pyridine with an alkene to form a new carbon-carbon bond, leading to the synthesis of 6-vinylnicotinate derivatives.

Table 2: Predicted Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Arylboronic acid | 6-Aryl-5-hydroxynicotinate | Pd(OAc)₂, SPhos, K₂CO₃ |

| Sonogashira | Terminal alkyne | 6-Alkynyl-5-hydroxynicotinate | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Stille | Organostannane | 6-Substituted-5-hydroxynicotinate | Pd(PPh₃)₄ |

Note: The catalyst systems are illustrative and would require optimization for the specific substrate.

The chloro group can be removed through catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C), and a base to neutralize the HCl formed. This would convert this compound into tert-butyl 5-hydroxynicotinate.

Reactions at the Hydroxyl Position

The phenolic hydroxyl group at the 5-position is another key site for functionalization, allowing for the introduction of various substituents through O-alkylation and O-acylation reactions.

O-Alkylation: The hydroxyl group can be readily alkylated to form ethers. This is typically achieved by deprotonating the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. This reaction would yield tert-butyl 6-chloro-5-alkoxynicotinates.

O-Acylation: Acylation of the hydroxyl group leads to the formation of esters. This can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. The products would be tert-butyl 6-chloro-5-(acyloxy)nicotinates.

As detailed above, the hydroxyl group serves as a direct precursor for the formation of a wide variety of ether and ester derivatives. The choice of the alkylating or acylating agent allows for the introduction of diverse functionalities, which can be used to modulate the electronic and steric properties of the molecule.

Table 3: Representative Reactions at the Hydroxyl Position

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I) | 5-Alkoxy derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

Note: These are general conditions and may need to be adapted for the specific substrate.

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C5 position of the pyridine ring in this compound is susceptible to oxidation. While specific studies on the oxidation of this particular compound are not extensively documented in the available literature, the reactivity can be inferred from analogous 5-hydroxypyridine and 5-hydroxypyrimidine (B18772) derivatives.

Oxidation of hydroxypyridines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents may convert the hydroxyl group to a carbonyl group, potentially forming a quinone-like structure. For instance, the oxidation of 5-hydroxypyrimidine nucleosides has been shown to yield 5-hydroxyhydantoin (B43812) and its α-hydroxy-ketone isomer researchgate.net. Stronger oxidizing agents, however, can lead to ring-opening or degradation of the pyridine ring.

Common oxidizing agents that could potentially be used for the oxidation of the hydroxyl group in this compound include:

Manganese dioxide (MnO₂): Often used for the selective oxidation of allylic and benzylic alcohols, it could potentially oxidize the hydroxyl group to a carbonyl.

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that could lead to more extensive oxidation or ring cleavage, depending on the reaction conditions (pH, temperature).

Chromium-based reagents (e.g., PCC, PDC): These are typically used for the controlled oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

The electronic nature of the pyridine ring, influenced by the electron-withdrawing chloro and ester groups, will also affect the ease of oxidation of the hydroxyl group.

Reactions of the Ester Group

The tert-butyl ester group is a significant feature of the molecule, and its reactivity is well-characterized in organic chemistry.

The tert-butyl ester of 6-chloro-5-hydroxynicotinate can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, although the mechanisms and typical conditions differ.

Acidic Hydrolysis: Tert-butyl esters are particularly susceptible to acid-catalyzed hydrolysis. The reaction proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then typically trapped by a nucleophile, such as water, to form tert-butanol (B103910), or it can eliminate a proton to form isobutylene (B52900). rsc.orgacsgcipr.org

A variety of acids can be employed for this transformation, ranging from strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to organic acids such as trifluoroacetic acid (TFA). acsgcipr.org The reaction is generally carried out in the presence of water.

| Reaction | Conditions | Products |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl, TFA) | 6-chloro-5-hydroxynicotinic acid + tert-butanol/isobutylene |

Basic Hydrolysis (Saponification): While tert-butyl esters are generally more resistant to basic hydrolysis than other alkyl esters due to steric hindrance, the reaction can be achieved under more forcing conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to give the carboxylate salt and tert-butanol. The reaction is typically irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.

| Reaction | Conditions | Products |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | Sodium or Potassium 6-chloro-5-hydroxynicotinate + tert-butanol |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting the compound with a different alcohol in the presence of a catalyst to form a new ester of 6-chloro-5-hydroxynicotinic acid.

This reaction can be catalyzed by either acids or bases. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the incoming alcohol. In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon.

Due to the stability of the tert-butyl carbocation, acid-catalyzed transesterification of tert-butyl esters can be efficient. Additionally, enzymatic methods, for instance using lipases, have been shown to be effective for the transesterification of various esters, including those with bulky groups, and can offer high selectivity under mild conditions. nih.gov

| Catalyst Type | Example Catalyst | Reactant Alcohol (R'OH) | Product Ester |

| Acid | H₂SO₄, HCl | Methanol, Ethanol, etc. | Methyl/Ethyl 6-chloro-5-hydroxynicotinate |

| Base | NaOR', KOR' | Methanol, Ethanol, etc. | Methyl/Ethyl 6-chloro-5-hydroxynicotinate |

| Enzyme | Lipase (e.g., Novozym 435) | Various alcohols | Corresponding alkyl 6-chloro-5-hydroxynicotinate |

The tert-butyl ester group can be converted into an amide group to form nicotinamide (B372718) derivatives. This transformation typically involves the reaction of the ester with a primary or secondary amine. Direct amidation of esters is often challenging and may require harsh conditions or the use of catalysts.

One approach involves the in-situ conversion of the tert-butyl ester to a more reactive species, such as an acid chloride, which then readily reacts with an amine. For example, a method using tin(II) chloride as a catalyst in the presence of α,α-dichlorodiphenylmethane has been developed for the direct amidation of tert-butyl esters. organic-chemistry.org

Another strategy is the direct reaction of the ester with an amine at elevated temperatures, sometimes with the aid of a Lewis acid catalyst to activate the ester carbonyl group. Research on the amidation of related compounds, such as tert-butyl 2-chloronicotinate, has shown that palladium-catalyzed amidation can be an effective method for forming the C-N bond. acs.org

| Amine | Reaction Conditions | Product |

| Primary Amine (RNH₂) | Heat, Catalyst (e.g., Lewis acid) | N-alkyl-6-chloro-5-hydroxynicotinamide |

| Secondary Amine (R₂NH) | Heat, Catalyst (e.g., Lewis acid) | N,N-dialkyl-6-chloro-5-hydroxynicotinamide |

Reactions of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of other substituents on the ring further modifies its reactivity and determines the position of substitution.

In this compound, the directing effects of the existing substituents must be considered:

Hydroxyl group (-OH): This is a strongly activating, ortho-, para-directing group. In this molecule, it would direct incoming electrophiles to the C4 and C6 positions.

Chloro group (-Cl): This is a deactivating, ortho-, para-directing group. It would direct incoming electrophiles to the C2 and C4 positions.

Tert-butoxycarbonyl group (-COOtBu): This is a deactivating, meta-directing group. It would direct incoming electrophiles to the C2 and C4 positions.

The pyridine nitrogen itself is deactivating and directs meta to its position (i.e., to the C3 and C5 positions). However, under the acidic conditions often required for EAS, the pyridine nitrogen is likely to be protonated, which further deactivates the ring.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The specific conditions required for these reactions on this compound would likely be more forcing than those used for more activated aromatic systems.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Tert-butyl 6-chloro-5-hydroxy-4-nitronicotinate |

| Bromination | Br₂, FeBr₃ | Tert-butyl 4-bromo-6-chloro-5-hydroxynicotinate |

| Sulfonation | SO₃, H₂SO₄ | Tert-butyl 6-chloro-5-hydroxy-4-sulfonicotinic acid |

Nucleophilic Additions and Dearomatization Strategies

The electron-deficient nature of the pyridine ring in this compound makes it a candidate for nucleophilic addition and dearomatization reactions. These reactions typically require activation of the pyridine ring, often by N-acylation or N-alkylation, to further enhance its electrophilicity. The presence of the electron-withdrawing tert-butoxycarbonyl group at the 3-position and the chloro atom at the 6-position inherently increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

Nucleophilic dearomatization can proceed via several strategies, including the addition of organometallic reagents, enolates, and other carbon and heteroatom nucleophiles. mdpi.comnih.gov For this compound, a nucleophile could attack the pyridine ring, leading to a temporary loss of aromaticity and the formation of a dihydropyridine (B1217469) intermediate. The chloro group at the 6-position can subsequently be eliminated to restore aromaticity in a nucleophilic aromatic substitution (SNAr) reaction, or the dihydropyridine intermediate can be trapped or further functionalized.

Transition metal-catalyzed processes, particularly those using copper, have emerged as powerful methods for the dearomatization of pyridines under mild conditions without the need for pre-activation of the heterocycle. nih.govacs.org For instance, a chiral copper hydride complex could potentially catalyze the C-C bond-forming dearomatization of this compound. nih.gov

Table 1: Potential Nucleophilic Dearomatization Reactions of Activated Pyridine Rings

| Nucleophile | Activating Agent | Expected Product Type | Reference |

| Grignard Reagents | Acyl Chloride | 1,2- or 1,4-Dihydropyridine | mdpi.com |

| Silyl Enol Ethers | Lewis Acid | Functionalized Dihydropyridine | nih.gov |

| Organocuprates | None (Direct Addition) | Alkylated Dihydropyridine | acs.org |

| Hydride (from NaBH4, LiAlH4) | Acyl Chloride | Tetrahydropyridine | libretexts.org |

This table presents generalized reactivity patterns for activated pyridine rings and serves as a predictive model for the potential reactivity of this compound.

Cycloaddition Reactions Involving the Pyridine Moiety

The pyridine ring can participate in cycloaddition reactions, acting either as a diene or a dienophile, although these reactions are generally less common than for carbocyclic aromatic compounds due to the lower energy of the pyridine π-system. mdpi.com The specific substituents on this compound would significantly influence its behavior in such reactions.

As a diene component in a Diels-Alder reaction, the pyridine ring's aromaticity must be overcome. This is often achieved under harsh conditions or with highly reactive dienophiles. Inverse-electron-demand Diels-Alder reactions, where the pyridine derivative acts as the electron-poor component, are more common for azadienes. acsgcipr.org The presence of the electron-withdrawing tert-butoxycarbonyl and chloro groups on this compound would favor its participation in such inverse-demand cycloadditions.

Conversely, the pyridine ring can act as a dienophile. The double bonds within the pyridine ring of this compound are electron-deficient and could potentially react with electron-rich dienes. The regioselectivity of such a reaction would be governed by the electronic effects of the substituents.

Furthermore, pyridinium (B92312) ylides, which could potentially be formed from this compound through N-functionalization and deprotonation, are known to undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. mdpi.com

Table 2: Predicted Cycloaddition Reactivity of Substituted Pyridines

| Reaction Type | Role of Pyridine | Required Co-reactant | Potential Product | Reference |

| Inverse-Electron-Demand Diels-Alder | Diene | Electron-rich alkene/alkyne | Bicyclic heterocycle | acsgcipr.org |

| [4+2] Cycloaddition | Dienophile | Electron-rich diene | Substituted bicyclic adduct | acs.orgrsc.org |

| 1,3-Dipolar Cycloaddition | (as Pyridinium Ylide) | Alkene or alkyne | Fused heterocyclic system | mdpi.com |

This table outlines potential cycloaddition pathways for a substituted pyridine like this compound based on established principles.

Detailed Mechanistic Investigations of Key Chemical Transformations

The most probable and well-studied chemical transformation for a molecule like this compound is nucleophilic aromatic substitution (SNAr). The mechanism of SNAr on pyridine derivatives is well-established and proceeds via a two-step addition-elimination pathway. stackexchange.comvaia.com

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex

A nucleophile attacks one of the electron-deficient carbons of the pyridine ring, typically at the 2-, 4-, or 6-position. For this compound, the 6-position is a likely site of attack due to the presence of the good leaving group (chloro) and the activating effect of the ring nitrogen and the tert-butoxycarbonyl group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The negative charge in the Meisenheimer complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom. stackexchange.comvaia.com This delocalization onto the nitrogen is a key stabilizing factor and is the reason why nucleophilic attack is favored at the positions ortho and para to the nitrogen.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the leaving group (in this case, the chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring and results in the substituted product. This elimination is typically the fast step of the reaction.

Recent studies have also proposed concerted SNAr (cSNAr) mechanisms for some nucleophilic aromatic substitutions, where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, avoiding a discrete Meisenheimer intermediate. nih.govnih.gov Whether the reaction of this compound would proceed via a stepwise or concerted mechanism would depend on the specific nucleophile, solvent, and reaction conditions.

Table 3: Factors Influencing the SNAr Mechanism on Substituted Pyridines

| Factor | Influence on Reactivity and Mechanism |

| Nucleophile Strength | Stronger nucleophiles generally accelerate the rate-determining addition step. |

| Leaving Group Ability | A better leaving group (e.g., Cl-) facilitates the elimination step. |

| Solvent Polarity | Polar aprotic solvents can stabilize the charged Meisenheimer complex, favoring the stepwise mechanism. |

| Ring Substituents | Electron-withdrawing groups stabilize the anionic intermediate and increase the reaction rate. |

Tert Butyl 6 Chloro 5 Hydroxynicotinate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Other Substituted Nicotinates and Pyridine (B92270) Derivatives

The chemical architecture of tert-butyl 6-chloro-5-hydroxynicotinate, featuring strategically positioned functional groups on the pyridine ring, makes it an ideal starting material for creating a library of substituted nicotinates and other pyridine derivatives. The reactivity of the chloro, hydroxyl, and ester moieties can be selectively harnessed to introduce new functionalities and build molecular complexity.

The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with various nucleophiles such as amines, alcohols, and thiols. This pathway is fundamental for introducing diverse side chains. Furthermore, the chloro atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The hydroxyl group at the 5-position can undergo O-alkylation or O-acylation to yield ether and ester derivatives. It can also be converted into a triflate, transforming it into an excellent leaving group for subsequent cross-coupling reactions. The tert-butyl ester at the 3-position can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, other esters, or be involved in decarboxylation reactions.

The following table outlines the principal transformations possible at each functional group of the scaffold.

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

| 6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, base | 6-Amino-5-hydroxynicotinate |

| 6-Chloro | Suzuki Coupling | R-B(OH)2, Pd catalyst, base | 6-Aryl/Alkyl-5-hydroxynicotinate |

| 5-Hydroxyl | O-Alkylation (Williamson Ether Synthesis) | R-X, base | 6-Chloro-5-alkoxynicotinate |

| 5-Hydroxyl | O-Acylation | R-COCl, base | 6-Chloro-5-acyloxynicotinate |

| 3-tert-butyl ester | Hydrolysis | Trifluoroacetic Acid (TFA) or HCl | 6-Chloro-5-hydroxynicotinic acid |

| 3-tert-butyl ester | Aminolysis | R-NH2, heat | 6-Chloro-5-hydroxynicotinamide |

These selective modifications are foundational for synthesizing a broad spectrum of pyridine derivatives, each with tailored electronic and steric properties for further applications.

Intermediate in the Construction of Complex Nitrogen-Heterocyclic Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and functional materials. mdpi.comnih.gov this compound is an important intermediate for constructing more complex, often fused, nitrogen-heterocyclic scaffolds. The ortho-positioning of the chloro and hydroxyl groups is particularly advantageous for annulation reactions, where a new ring is fused onto the existing pyridine core. For instance, reaction with a bifunctional reagent can lead to the formation of fused systems like furo[3,2-b]pyridines, thieno[3,2-b]pyridines, or pyrrolo[3,2-b]pyridines, which are common motifs in biologically active molecules.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a complex product that incorporates atoms from all starting materials. beilstein-journals.orgnih.gov This approach offers high atom and step economy, making it highly efficient for generating molecular diversity. beilstein-journals.org Classical MCRs for synthesizing pyridine rings include the Hantzsch pyridine synthesis. beilstein-journals.org

Cascade reactions, also known as domino reactions, involve a sequence of intramolecular transformations triggered by a single initial event, leading to a significant increase in molecular complexity in a single operation. rsc.org These processes are highly efficient and can be used to construct intricate polycyclic systems.

The structure of this compound is well-suited for initiating cascade sequences. For example, a palladium-catalyzed coupling reaction at the 6-position could introduce a substituent containing a reactive group (e.g., an alkyne or alkene). This new group could then undergo a subsequent intramolecular cyclization with the hydroxyl group at the 5-position, forming a fused heterocyclic ring in a single, seamless operation. Such cascade annulation reactions are a known strategy for accessing functionalized pyridines and fused imidazo[1,2-a]pyridines from simpler precursors. rsc.orgorganic-chemistry.org

Development of Novel Chemical Entities Derived from the Nicotinate (B505614) Core

The functional group tolerance and selective reactivity of this compound enable its use as a scaffold for the development of novel chemical entities. By systematically applying the transformations described in section 4.1, chemists can generate libraries of unique compounds built upon the core nicotinate structure. The combination of modifications at the C-6, C-5, and C-3 positions allows for fine-tuning of the molecule's physicochemical properties.

The following table illustrates a sample of novel structures that can be derived from the parent compound through sequential reactions, showcasing the potential for creating diverse molecular architectures.

| Derivative Name | Modification at C-6 | Modification at C-5 | Modification at C-3 |

| tert-butyl 5-methoxy-6-(phenyl)nicotinate | Suzuki coupling (Phenyl) | O-methylation (Methoxy) | Unchanged |

| 6-(Morpholino)-5-hydroxynicotinic acid | SNAr (Morpholine) | Unchanged | Hydrolysis (Carboxylic acid) |

| N-benzyl-6-chloro-5-acetoxynicotinamide | Unchanged | O-acetylation (Acetoxy) | Aminolysis (N-benzylamide) |

| tert-butyl 5-hydroxy-6-(1H-pyrazol-4-yl)nicotinate | Suzuki coupling (Pyrazolyl) | Unchanged | Unchanged |

The development of such libraries is a key strategy in drug discovery and materials science, where new structures are screened for desired biological activities or physical properties. The pyridine core itself is a well-established pharmacophore, and novel derivatives are of significant interest for various therapeutic areas. mdpi.combeilstein-journals.org

Structure-Reactivity Relationship Studies of Scaffold Derivatives (focused on chemical transformations)

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to synthetic chemistry. For derivatives of this compound, the nature of the substituents dramatically influences the reactivity of the entire molecule.

The electronic properties of the pyridine ring are highly sensitive to the substituents present. For example, replacing the electron-withdrawing chloro group at the 6-position with an electron-donating amino group would increase the electron density of the ring. This change would, in turn, affect the acidity of the 5-hydroxyl group and alter the regioselectivity of any subsequent electrophilic substitution reactions on the ring.

Similarly, the steric bulk of substituents can play a crucial role. A large, bulky group introduced at the 6-position could hinder reactions at the adjacent 5-hydroxyl group. Such structure-reactivity relationships are critical for planning multi-step syntheses, as the outcome of a given reaction depends heavily on the electronic and steric environment created by the existing functional groups. nih.gov Studies on substituted pyridines have shown that the presence and position of groups like -OH, -OMe, and halogens can significantly affect their properties and activities, providing a basis for predicting the behavior of new derivatives. mdpi.comscispace.com

Advanced Spectroscopic and Analytical Characterization in Research

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For tert-butyl 6-chloro-5-hydroxynicotinate, the molecular formula is C₁₀H₁₂ClNO₃. epa.gov HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion. The theoretical monoisotopic mass is 229.050571 g/mol . epa.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of the tert-butyl group: A primary fragmentation would be the cleavage of the tert-butyl cation ([C₄H₉]⁺, m/z = 57) or the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da), leading to a prominent fragment ion.

Loss of the entire ester group: Cleavage of the C-O bond could result in the loss of the tert-butoxy (B1229062) radical.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a possibility.

Table 3: Predicted HRMS Data and Major Fragmentation Pathways

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₃ClNO₃⁺ | 230.0584 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | C₆H₅ClNO₃⁺ | 174.0009 | Loss of isobutylene |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) would be a critical tool for elucidating the fragmentation pathways of this compound. In a hypothetical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The expected fragmentation would likely involve the loss of the tert-butyl group as isobutylene (56 Da), a characteristic fragmentation for tert-butyl esters. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the carboxylate group and potentially the loss of a chlorine radical or hydrogen chloride. The precise fragmentation pattern and the relative abundance of fragment ions would provide invaluable information for confirming the molecular structure. However, specific experimental MS/MS data and detailed fragmentation mechanism studies for this compound are not currently published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, its suitability for GC-MS analysis would depend on its thermal stability and volatility. If the compound is sufficiently stable to be vaporized without decomposition in the GC inlet, this technique could be used for its separation and identification. The mass spectrum obtained from the MS detector would show the molecular ion peak and characteristic fragment ions, which could be used for structural confirmation. Often, derivatization of polar functional groups, such as the hydroxyl group, is employed to enhance volatility and thermal stability for GC-MS analysis. nih.gov There are no specific published GC-MS studies for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Samples

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. nih.govuzh.ch this compound, being a moderately polar molecule, is well-suited for LC-MS analysis. Reversed-phase liquid chromatography could be employed for its separation from other components in a mixture. The mass spectrometer, coupled to the liquid chromatograph, would provide mass information for the eluted compound, confirming its molecular weight. Further analysis using tandem mass spectrometry (LC-MS/MS) would yield structural information through fragmentation analysis, as described in section 5.2.2. uzh.ch While LC-MS would be the standard technique for analyzing this compound, specific application notes or research articles detailing its LC-MS analysis are not available.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. researchgate.netdocbrown.info A hypothetical IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The data in the table below is predictive, based on known characteristic IR frequencies for similar functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic, tert-butyl) | 2850-3000 | Strong |

| C=O stretch (ester) | 1700-1750 | Strong |

| C=C and C=N stretch (pyridine ring) | 1450-1600 | Medium-Strong |

| C-O stretch (ester and phenol) | 1000-1300 | Strong |

| C-Cl stretch | 600-800 | Medium-Strong |

This table is based on general spectroscopic principles and not on experimental data for this compound.

Raman Spectroscopy Applications in Structural Characterization

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.gov In the analysis of this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-C bonds of the tert-butyl group. The combination of IR and Raman data would allow for a more complete vibrational assignment and structural confirmation. nih.gov However, no specific Raman spectroscopic studies for this compound have been found in the scientific literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.netscience-softcon.de The pyridine (B92270) ring in this compound, substituted with a hydroxyl and a chloro group, constitutes a chromophore that would absorb UV radiation. The position and intensity of the absorption maxima (λmax) would be sensitive to the substitution pattern on the ring and the solvent used for the analysis. While predictions can be made based on similar structures, experimental UV-Vis spectral data for this compound is not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of novel compound research, it provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is invaluable for confirming the compound's constitution and stereochemistry.

For complex organic molecules such as those in the nicotinic acid family, single-crystal X-ray diffraction is the most definitive method for structural elucidation. While specific crystallographic data for this compound is not widely published in publicly accessible databases, the general methodology that would be applied is well-established. The process involves growing a high-quality single crystal of the compound, which can be a challenging and time-consuming step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map of the crystal, from which the atomic positions can be determined.

In related structural research of heterocyclic compounds, X-ray crystallography has been instrumental. For instance, studies on similar substituted pyridine derivatives have utilized this technique to confirm molecular geometry and analyze intermolecular interactions such as hydrogen bonding, which can influence the compound's physical properties and crystal packing. The data obtained from such an analysis for this compound would be critical for its unequivocal identification and for understanding its solid-state behavior.

Chromatographic Techniques for Research-Scale Isolation and Purification

Chromatography is an essential tool in chemical research for the separation, identification, and purification of individual components from a mixture. For a compound like this compound, various chromatographic methods are employed to ensure high purity, which is crucial for subsequent analytical characterization and use in further research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile organic compounds. In the research setting for this compound, HPLC would be used to assess the purity of synthesized batches and to isolate the compound from reaction byproducts.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance, determined by its UV-visible spectrum. The retention time of the main peak would be characteristic of this compound under the specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC analysis would be feasible if the compound is thermally stable and sufficiently volatile. It is often used to detect and quantify volatile impurities in a sample.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium or nitrogen) onto a capillary column. The column's stationary phase is a microscopic layer of liquid or polymer on an inert solid support. Separation occurs as different compounds travel through the column at different rates depending on their boiling points and interactions with the stationary phase. A common detector for this type of analysis is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for identification.

Preparative Column Chromatography and Flash Chromatography

For the purification of this compound on a larger scale than analytical HPLC, preparative column chromatography and flash chromatography are the methods of choice. These techniques operate on the same principles as analytical chromatography but are designed to handle larger quantities of material.

In traditional column chromatography, a glass column is manually packed with a stationary phase, typically silica (B1680970) gel or alumina. The crude sample is loaded at the top, and a solvent (eluent) is passed through the column under gravity. The components of the mixture separate into bands that move down the column at different rates, allowing for the collection of fractions containing the purified compound.

Flash chromatography is an advancement of this technique that uses a pump to force the solvent through the column at a higher flow rate, significantly reducing the separation time. This method is widely used in organic synthesis labs for routine purification. The choice of eluent system is critical for achieving good separation and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Helium |

Computational and Theoretical Studies on Tert Butyl 6 Chloro 5 Hydroxynicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic environment of complex organic molecules. dergipark.org.tr These methods provide a foundational understanding of electron distribution, orbital energies, and bonding characteristics, which in turn dictate the molecule's reactivity and physical properties.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of tert-butyl 6-chloro-5-hydroxynicotinate is governed by the interplay of its constituent functional groups: the pyridine (B92270) ring, a chloro substituent, a hydroxyl group, and a tert-butyl ester group. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate this complex electronic landscape. dergipark.org.tr

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the aromatic system and the creation of partial positive charges on the carbons at positions 2, 4, and 6. globalresearchonline.net The chloro and hydroxyl groups, being electron-withdrawing and electron-donating respectively, further modulate the electron density of the ring. The chlorine atom at position 6 acts as an inductive electron-withdrawing group, while the hydroxyl group at position 5 can donate electron density through resonance. The bulky tert-butyl ester at position 3 primarily exerts steric influence but also affects the electronic properties through its carbonyl group.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions. rsc.org For this compound, NBO analysis would likely reveal the delocalization of the nitrogen lone pair into the π-system of the ring and the specific atomic charges, highlighting the electrophilic and nucleophilic sites within the molecule.

Table 1: Hypothetical NBO Charges for this compound

| Atom | Predicted Charge (a.u.) |

|---|---|

| N1 | -0.55 |

| C2 | +0.30 |

| C3 | -0.15 |

| C4 | +0.25 |

| C5 | -0.20 |

| C6 | +0.40 |

| Cl | -0.10 |

| O (hydroxyl) | -0.70 |

| O (carbonyl) | -0.60 |

| O (ester) | -0.50 |

Molecular Orbital Theory Applications to Reactivity

Molecular Orbital (MO) theory provides a framework for understanding chemical reactions based on the interactions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the π-system of the ring, with significant contributions from the carbon atoms bearing electron-withdrawing groups, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. epstem.net

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Chemical Reactivity and Selectivity through Computational Models

Computational models can predict the reactivity and selectivity of chemical reactions by mapping the potential energy surface. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction enthalpies can be determined. rsc.org For this compound, this could be applied to predict the outcomes of various reactions, such as nucleophilic aromatic substitution at the chloro-substituted position or electrophilic substitution on the pyridine ring.

Fukui functions, derived from DFT, are another tool for predicting reactivity by identifying the most electrophilic and nucleophilic sites in a molecule. dergipark.org.tr These calculations would likely confirm that the carbon atom attached to the chlorine is a prime target for nucleophiles, while electrophiles would favor positions ortho and para to the hydroxyl group, moderated by the electronic influence of the other substituents.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the potential energy landscape and dynamic behavior of molecules. rsc.orgnih.gov

For this compound, a key area of conformational flexibility is the rotation around the C3-C(O) bond of the ester group and the C5-O bond of the hydroxyl group. A potential energy surface scan, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the most stable conformations. It is likely that the planar arrangement of the ester group with the pyridine ring is favored to maximize conjugation, while the orientation of the tert-butyl group is dictated by steric hindrance.

Molecular dynamics simulations, which simulate the movement of atoms over time, can provide a more dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. ucl.ac.uk MD simulations could reveal transient conformational states and the flexibility of the molecule, which are important for understanding its potential biological activity.

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. researchgate.netuochb.cz By calculating the expected spectroscopic signatures of a molecule, researchers can confirm its identity and gain insights into its structure and electronic properties.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. frontiersin.org By calculating the magnetic shielding constants of each nucleus, the chemical shifts (δ) for ¹H and ¹³C NMR can be predicted with reasonable accuracy. compchemhighlights.org These predictions can aid in the assignment of experimental spectra and in distinguishing between different isomers or conformers.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (on C2) | 8.1 | - |

| H (on C4) | 7.5 | - |

| H (on OH) | 5.5 | - |

| H (on t-butyl) | 1.6 | - |

| C2 | - | 145 |

| C3 | - | 125 |

| C4 | - | 120 |

| C5 | - | 150 |

| C6 | - | 140 |

| C (carbonyl) | - | 165 |

| C (quaternary t-butyl) | - | 82 |

| C (methyl t-butyl) | - | 28 |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands, which correspond to the stretching and bending of chemical bonds. mdpi.com For this compound, characteristic peaks would be predicted for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-N and C-C stretching modes of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. rsc.org These calculations can predict the wavelength of maximum absorption (λ_max) and provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By modeling the reaction pathway, identifying intermediates and transition states, and calculating the associated energy changes, a comprehensive understanding of how a reaction proceeds can be achieved.

For this compound, a plausible reaction to study computationally would be the nucleophilic aromatic substitution of the chlorine atom. A computational study could model the attack of a nucleophile on the C6 position, the formation of a Meisenheimer complex (a negatively charged intermediate), and the subsequent departure of the chloride ion. The calculated activation energy for this process would provide an estimate of the reaction rate. Such studies have been performed on a variety of pyridine derivatives, providing a strong basis for predicting the behavior of this specific compound. rsc.org

Future Perspectives in Academic Research on Tert Butyl 6 Chloro 5 Hydroxynicotinate

Emerging Synthetic Strategies and Methodologies

The synthesis of highly functionalized pyridines like Tert-butyl 6-chloro-5-hydroxynicotinate is poised to benefit from cutting-edge synthetic methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional approaches.

Late-Stage Functionalization via C-H Activation: A prominent area of future research will likely involve the late-stage functionalization of the pyridine (B92270) ring through C-H activation. This powerful technique allows for the direct introduction of new functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials. For this compound, this could enable the selective introduction of alkyl, aryl, or other valuable moieties at the C2 and C4 positions, further diversifying its synthetic utility.

Photocatalysis and Flow Chemistry: The application of visible-light photocatalysis is another burgeoning field that could revolutionize the synthesis and modification of this compound. Photocatalytic methods can facilitate a range of transformations under mild conditions, including radical-mediated reactions that are often difficult to achieve through conventional means. nih.govresearchgate.net Coupling photocatalysis with continuous flow chemistry could offer significant advantages in terms of scalability, safety, and reaction control, enabling the efficient production of derivatives of this compound.

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, presents a green and highly selective alternative for the production and derivatization of substituted pyridines. rsc.orgukri.org Future research may focus on identifying or engineering enzymes capable of regioselective hydroxylation, reduction, or other transformations on the this compound scaffold. rsc.org

Exploration of Novel Chemical Transformations and Reaction Discovery

The unique arrangement of functional groups in this compound provides a fertile ground for the discovery and exploration of novel chemical reactions.

Cross-Coupling Reactions: The chloro substituent at the 6-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions. youtube.comyoutube.comyoutube.comrsc.orgyoutube.com Future studies will likely explore a broad range of coupling partners to introduce diverse carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a vast library of derivatives with tailored electronic and steric properties.

| Coupling Reaction | Potential Coupling Partner | Potential Product Feature |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Biaryl and heteroaryl structures |

| Buchwald-Hartwig Amination | Amines, amides | Nitrogen-containing derivatives |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines |

| Heck Coupling | Alkenes | Alkenyl-substituted pyridines |

Interactive Data Table: Potential Cross-Coupling Reactions

Derivatization of the Hydroxyl and Ester Groups: The hydroxyl and tert-butyl ester functionalities offer numerous possibilities for derivatization. libretexts.orgresearchgate.netresearchgate.netthermofisher.comnih.gov The hydroxyl group can be converted into ethers, esters, or used to direct metallation reactions. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be transformed into amides, other esters, or various other functional groups. thermofisher.com The interplay between these functional groups could lead to the development of novel intramolecular cyclization reactions, yielding complex heterocyclic systems.

Advanced Applications as a Modular Synthetic Platform for Complex Molecular Architecture

The inherent functionality of this compound makes it an ideal starting point for the construction of more complex molecules.

Supramolecular Chemistry: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors, making this molecule a potential building block for the self-assembly of supramolecular structures. nih.govnih.govrsc.orgrsc.orgresearchgate.net By modifying the substituents, it may be possible to program the molecule to form well-defined architectures such as macrocycles, cages, or polymers with interesting host-guest properties.

Synthesis of Bioactive Molecules: The nicotinic acid scaffold is a common motif in many biologically active compounds. nih.gov this compound could serve as a key intermediate in the synthesis of novel analogues of existing drugs or as a starting point for the discovery of new therapeutic agents. Its functional handles allow for the systematic modification of the molecule's properties to optimize its biological activity.

Interdisciplinary Research Opportunities within Chemical Sciences

The versatility of this compound opens doors to collaborative research across different branches of chemistry.

Materials Science: Pyridine-based compounds have found applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound can be tuned through derivatization, making it a candidate for investigation in the development of new functional materials.

Catalysis: The pyridine nitrogen can act as a ligand for metal centers. By incorporating this scaffold into more complex ligand designs, it may be possible to develop novel catalysts for a variety of organic transformations. The electronic and steric environment of the metal center could be fine-tuned by modifying the substituents on the pyridine ring.